molecular formula C8H8INO2 B14849542 3-Hydroxy-4-iodo-N-methylbenzamide

3-Hydroxy-4-iodo-N-methylbenzamide

Cat. No.: B14849542
M. Wt: 277.06 g/mol
InChI Key: SLBCODGUEUEQJY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodo-N-methylbenzamide (C₉H₈INO₂, molecular weight: 289.07 g/mol) is a benzamide derivative featuring a hydroxyl group at the 3-position, an iodine substituent at the 4-position, and an N-methyl group on the amide nitrogen.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

3-hydroxy-4-iodo-N-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,1H3,(H,10,12)

InChI Key

SLBCODGUEUEQJY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of 3-hydroxy-N-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

  • Dissolve 3-hydroxy-N-methylbenzamide in a suitable solvent such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Hydroxy-4-oxo-N-methylbenzamide.

    Reduction: 3-Hydroxy-N-methylbenzamide.

    Substitution: 3-Hydroxy-4-azido-N-methylbenzamide.

Scientific Research Applications

3-Hydroxy-4-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

The following analysis compares 3-hydroxy-4-iodo-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and functional properties.

Substituent Effects and Electronic Properties

This compound
  • Substituents : 3-OH (electron-donating), 4-I (electron-withdrawing), N-methyl (steric hindrance reduction).
  • Electronic Profile : The hydroxyl group enhances hydrogen-bonding capacity, while iodine contributes to heavy-atom effects (e.g., influencing fluorescence or radical stability).
3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (C₁₉H₁₅F₃IN₃O)
  • Substituents : 3-I, 4-methyl, trifluoromethyl-phenyl, and imidazole groups.
  • The absence of a hydroxyl group reduces polarity compared to the target compound.
3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (C₁₇H₁₄IN₃O₄S₂)
  • Substituents : 4-methoxy (electron-donating), sulfamoyl-thiazole.
  • Key Differences : Methoxy improves metabolic stability over hydroxyl, while the sulfamoyl-thiazole moiety suggests antimicrobial or enzyme-targeting applications.
N-Hydroxy-4-[(3-methyl-2-phenylbutyrylamino)benzamide (C₁₉H₂₁N₃O₃)
  • Substituents: N-hydroxy, 4-acylamino group.

Physicochemical and Functional Properties

Property This compound 3-Iodo-4-methyl-N-[...]benzamide 3-Iodo-4-methoxy-N-...benzamide
Molecular Weight 289.07 g/mol 537.24 g/mol 515.35 g/mol
Solubility Moderate (polar solvents) Low (lipophilic) Moderate (DMSO)
Bioactivity Potential metal ligand Kinase inhibition Antimicrobial
Thermal Stability High (iodine stabilizes aromatic) Moderate (CF₃ group labile) High (methoxy stabilizes)

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